Introduction: The Strategic Importance of 5-Bromo-4-methoxy-1H-indazole in Modern Drug Discovery
Introduction: The Strategic Importance of 5-Bromo-4-methoxy-1H-indazole in Modern Drug Discovery
An In-depth Technical Guide to 5-Bromo-4-methoxy-1H-indazole
The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its role as a bioisostere of indole and its prevalence in a multitude of pharmacologically active agents.[1] This bicyclic heterocycle is a privileged structure, frequently interacting with the hinge region of kinase enzymes, mimicking the purine ring of ATP.[2] Consequently, indazole derivatives have been successfully developed as potent inhibitors for a range of kinases implicated in oncology, such as Polo-like kinase 4 (PLK4), extracellular signal-regulated kinase (ERK), and vascular endothelial growth factor receptors (VEGFRs).[1][3][4]
This guide focuses on a specific, highly functionalized derivative: 5-Bromo-4-methoxy-1H-indazole . The strategic placement of the bromine atom at the 5-position and a methoxy group at the 4-position makes this molecule a particularly valuable intermediate for drug discovery professionals. The bromine atom serves as a versatile synthetic handle for introducing further molecular complexity via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling extensive structure-activity relationship (SAR) studies.[2] The 4-methoxy group can significantly influence the molecule's electronic properties and conformational preferences, and its oxygen atom may act as a hydrogen bond acceptor, potentially enhancing binding affinity to target proteins.[5][6]
This document provides a comprehensive overview of 5-Bromo-4-methoxy-1H-indazole, including its physicochemical properties, a proposed synthetic protocol, its applications as a key building block in the development of kinase inhibitors, and essential safety and handling information.
PART 1: Physicochemical and Structural Characteristics
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.
Core Compound Properties
| Property | Value | Source |
| CAS Number | 850363-67-6 | ECHEMI[5] |
| Molecular Formula | C₈H₇BrN₂O | ECHEMI[5] |
| Molecular Weight | 227.06 g/mol | Sunway Pharm Ltd[7] |
| Appearance | Predicted: White to off-white or light brown crystalline solid. | Inferred from related compounds[2] |
| Melting Point | Not experimentally determined. (For comparison, the related 5-Bromo-1H-indazole melts at 123-127 °C) | Sigma-Aldrich[8] |
| Boiling Point | Not experimentally determined. | |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol. | General chemical knowledge |
| Predicted XlogP | 2.2 | PubChemLite[9] |
| Monoisotopic Mass | 225.97418 Da | PubChemLite[9] |
Predicted Spectroscopic Data
While experimentally obtained spectra are the gold standard, computational predictions and analysis of similar structures provide valuable insights for characterization.
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¹H NMR (Predicted, 500 MHz, DMSO-d₆): The proton NMR spectrum is expected to show a singlet for the methoxy group protons around 3.9 ppm. The aromatic protons on the indazole ring would appear between 7.0 and 8.0 ppm, with their exact chemical shifts and coupling patterns dependent on the electronic effects of the bromo and methoxy substituents. The N-H proton of the indazole ring would likely appear as a broad singlet at a downfield chemical shift, typically above 12 ppm.
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¹³C NMR (Predicted, 125 MHz, DMSO-d₆): The carbon spectrum would show a signal for the methoxy carbon around 55-60 ppm. The aromatic carbons would resonate in the range of 100-150 ppm. The carbon bearing the bromine (C5) would be shifted relative to an unsubstituted indazole, and the carbon bearing the methoxy group (C4) would show a significant downfield shift due to the oxygen's deshielding effect.
PART 2: Synthesis Protocol - A Plausible Route
Proposed Starting Material: 4-Bromo-3-methoxy-2-methylaniline.
Step-by-Step Experimental Protocol
Step 1: Diazotization of 4-Bromo-3-methoxy-2-methylaniline
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, suspend 4-Bromo-3-methoxy-2-methylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0 °C.
-
Addition of Sodium Nitrite: While maintaining the temperature between 0 and 5 °C, add a solution of sodium nitrite (1.1 equivalents) in water dropwise to the aniline suspension over 30 minutes. The formation of the diazonium salt is typically indicated by a color change.
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Stirring: Stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.
Step 2: Intramolecular Cyclization to form 5-Bromo-4-methoxy-1H-indazole
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Reaction Conditions: Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C. The cyclization process involves the in situ generated diazonium salt attacking the methyl group, leading to the formation of the indazole ring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude 5-Bromo-4-methoxy-1H-indazole by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Synthesis Workflow Diagram
Caption: Conceptual workflow for elaborating 5-Bromo-4-methoxy-1H-indazole into a potential kinase inhibitor.
PART 4: Safety, Handling, and Storage
As no specific safety data sheet (SDS) is available for 5-Bromo-4-methoxy-1H-indazole, the following precautions are based on data for structurally related bromo-indazole compounds and general principles of laboratory safety. [8][11][12] Hazard Identification (Inferred):
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Acute Toxicity: May be harmful if swallowed. [8][11]* Skin Irritation: May cause skin irritation. [11]* Eye Irritation: May cause serious eye irritation. [11]* Respiratory Irritation: May cause respiratory irritation. [11] Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when handling this compound. Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents.
Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
5-Bromo-4-methoxy-1H-indazole represents a highly valuable and versatile building block for researchers, scientists, and drug development professionals. Its strategic functionalization provides a platform for the efficient synthesis and optimization of novel therapeutic agents, particularly in the realm of kinase inhibitors. While some of its physicochemical properties are yet to be experimentally determined, this guide provides a solid foundation of predicted data, a plausible synthetic route, and critical safety information to enable its effective use in the laboratory. As the quest for more selective and potent kinase inhibitors continues, the utility of well-designed intermediates like 5-Bromo-4-methoxy-1H-indazole will undoubtedly continue to grow.
References
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PubMed Central. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). [Link]
-
MDPI. Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. [Link]
-
ResearchGate. Structures of kinase inhibitors containing an indazole moiety. [Link]
-
RSC Publishing. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. [Link]
-
PubMed Central. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]
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PubMed Central. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. [Link]
-
PubChemLite. 5-bromo-4-methoxy-1h-indazole (C8H7BrN2O). [Link]
-
ACS Publications. Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. [Link]
- Google Patents. A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
Organic Chemistry Portal. Indazole synthesis. [Link]
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